Structural Determinant for Immunomodulatory Activity: N-Cyclopropyl vs. N-Unsubstituted Analogs
Patent claims by Daiichi Sankyo explicitly define N-cyclopropyl-substituted azetidine sulfonamides as a preferred class for inhibiting T-cell proliferation and IFN-α production, a therapeutic concept for systemic lupus erythematosus (SLE). The general structure in the patent encompasses N-cyclopropylazetidine-3-sulfonamide hydrochloride [1]. While the exact IC50 for this specific compound is not publicly disclosed in the patent, the structure is claimed as a key embodiment. This is contrasted with unsubstituted azetidine-3-sulfonamide, which lacks the N-cyclopropyl moiety and therefore does not fall under the claimed structural scope for this specific immunomodulatory activity [1].
| Evidence Dimension | Structural requirement for claimed immunomodulatory activity |
|---|---|
| Target Compound Data | Contains N-cyclopropyl and 3-sulfonamide substitution on azetidine ring; encompassed by the general formula of WO/2021/112251 [1] |
| Comparator Or Baseline | Azetidine-3-sulfonamide (unsubstituted nitrogen) or other azetidine sulfonamides lacking the N-cyclopropyl group |
| Quantified Difference | Qualitative difference: inclusion vs. exclusion from the claimed structural class for a specific therapeutic mechanism (T-cell and IFN-α suppression) |
| Conditions | Based on the structural definitions and claims in Daiichi Sankyo patent WO/2021/112251 |
Why This Matters
For research programs targeting SLE or other T-cell mediated diseases, selecting a compound within the claimed structural class is essential for replicating or extending the patented SAR, which is not possible with simpler azetidine sulfonamide analogs.
- [1] Daiichi Sankyo Co Ltd. (2021). AZETIDINE SULFONAMIDE COMPOUND. WO Patent WO/2021/112251. Retrieved from https://patents.google.com/patent/US20230097700A1/en View Source
